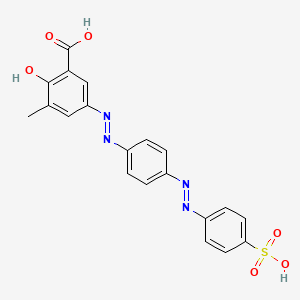
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color properties. It is a member of the azo compound family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as salicylic acid, under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles.
作用机制
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
相似化合物的比较
Similar Compounds
- 4-((4-Sulphophenyl)azo)phenyl)azo)salicylic acid
- 3-Methyl-4-((4-sulphophenyl)azo)phenyl)azo)benzoic acid
Uniqueness
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, such as its specific color and stability.
属性
CAS 编号 |
93892-24-1 |
|---|---|
分子式 |
C20H16N4O6S |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30/h2-11,25H,1H3,(H,26,27)(H,28,29,30) |
InChI 键 |
MZTTYRHRQVDPIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



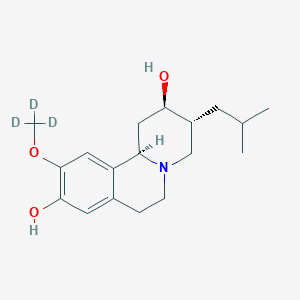

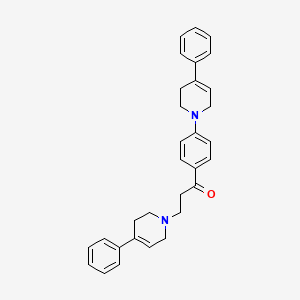
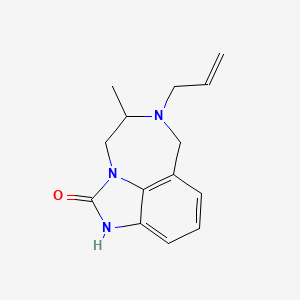
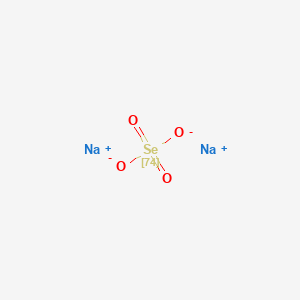
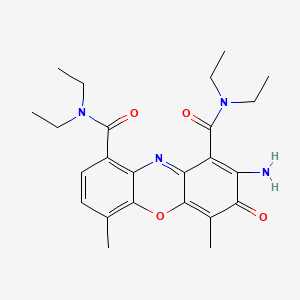

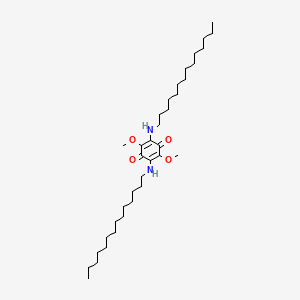

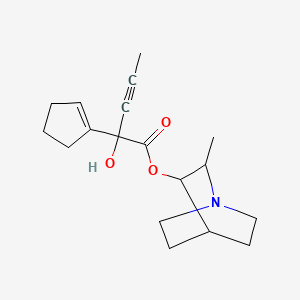
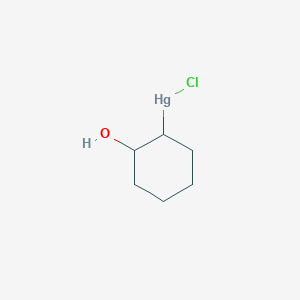
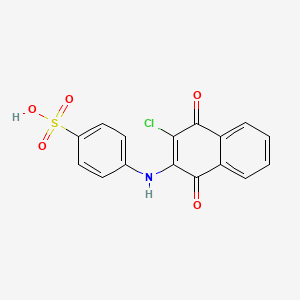
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
